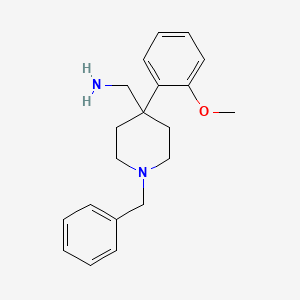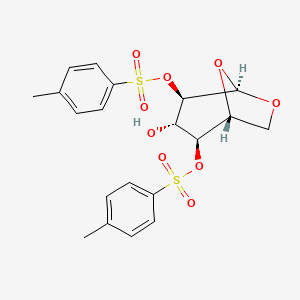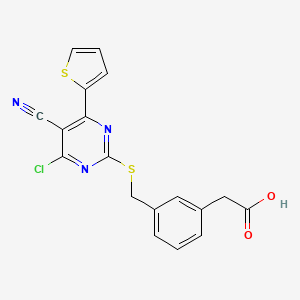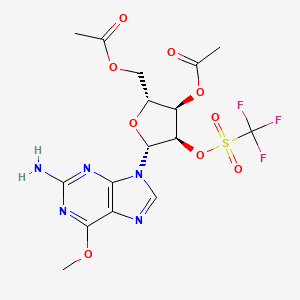
5-Bromo-3-ethoxy-2-iodopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-ethoxy-2-iodopyrazine: is a heterocyclic organic compound with the molecular formula C6H6BrIN2O. It is a derivative of pyrazine, characterized by the presence of bromine, ethoxy, and iodine substituents on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-iodopyrazine typically involves multi-step reactions starting from commercially available pyrazine derivatives. One common method is the halogenation of 3-ethoxypyrazine, followed by selective bromination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethoxy-2-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions to facilitate the coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .
Scientific Research Applications
Chemistry: 5-Bromo-3-ethoxy-2-iodopyrazine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its unique reactivity makes it valuable for developing new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with enhanced biological activity, such as anti-inflammatory or anticancer properties .
Industry: The compound’s versatility extends to industrial applications, where it is used in the synthesis of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethoxy-2-iodopyrazine in biological systems involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
- 5-Bromo-2-iodopyrazine
- 3-Ethoxy-2-iodopyrazine
- 5-Bromo-3-methoxy-2-iodopyrazine
Comparison: The presence of both bromine and iodine allows for selective functionalization, while the ethoxy group provides additional versatility in chemical modifications .
Properties
Molecular Formula |
C6H6BrIN2O |
|---|---|
Molecular Weight |
328.93 g/mol |
IUPAC Name |
5-bromo-3-ethoxy-2-iodopyrazine |
InChI |
InChI=1S/C6H6BrIN2O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3 |
InChI Key |
UKLPTROHUNQMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate](/img/structure/B11831558.png)
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11831574.png)

![2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one](/img/structure/B11831590.png)





